BenchChemオンラインストアへようこそ!

6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Antimalarial PfDHODH inhibition Scaffold comparison

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1550959-09-5) is a partially saturated heterocyclic compound (C6H10N4, MW 138.17) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This scaffold is a privileged structure in medicinal chemistry, with derivatives extensively explored as kinase inhibitors (e.g., CDK2, EGFR, TrkA, VEGFR2), phosphodiesterase inhibitors (PDE2), and antiparasitic agents targeting PfDHODH.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 1550959-09-5
Cat. No. B1436874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
CAS1550959-09-5
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1CNC2=NC=NN2C1
InChIInChI=1S/C6H10N4/c1-5-2-7-6-8-4-9-10(6)3-5/h4-5H,2-3H2,1H3,(H,7,8,9)
InChIKeyDQEATIOSWBTXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1550959-09-5): Core Scaffold & Baseline Identity


6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1550959-09-5) is a partially saturated heterocyclic compound (C6H10N4, MW 138.17) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . This scaffold is a privileged structure in medicinal chemistry, with derivatives extensively explored as kinase inhibitors (e.g., CDK2, EGFR, TrkA, VEGFR2), phosphodiesterase inhibitors (PDE2), and antiparasitic agents targeting PfDHODH [1]. The 6-methyl substitution on the saturated pyrimidine ring distinguishes this compound from fully aromatic or differently substituted analogs, potentially altering its conformational flexibility, physicochemical properties, and biological target engagement [2].

Why 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Other Triazolopyrimidine Analogs


Substitution on the [1,2,4]triazolo[1,5-a]pyrimidine core is critical for biological activity, selectivity, and physicochemical properties. The position and nature of substituents on the triazole and pyrimidine rings can dramatically alter kinase inhibition profiles, metabolic stability, and solubility [1]. A comparative study demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives were more potent against P. falciparum (IC50 0.030–0.086 μM) compared to pyrazolo[1,5-a]pyrimidine and quinoline analogs, underscoring that subtle scaffold changes profoundly impact bioactivity [2]. The 6-methyl group on this specific compound is expected to influence conformational dynamics and target engagement; substituting with an unsubstituted analog or a 5-methyl or 7-methyl isomer would yield a molecule with different pharmacological properties [3].

6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine: Evidence-Based Differentiation Guide


Scaffold-Class Comparison: [1,2,4]Triazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine in Anti-P. falciparum Activity

In a head-to-head comparative study of 35 new derivatives, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold was more potent against P. falciparum (3D7 strain) than the pyrazolo[1,5-a]pyrimidine and quinoline scaffolds. The most active triazolopyrimidine compounds (e.g., compound 21) exhibited IC50 values as low as 0.032 μM, while pyrazolopyrimidine and quinoline analogs showed higher IC50 values [1]. This scaffold-level advantage supports the selection of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine as a starting point for antimalarial drug discovery over pyrazolopyrimidine alternatives.

Antimalarial PfDHODH inhibition Scaffold comparison

Kinase Selectivity Benchmark: Triazolopyrimidine CDK2 Inhibition with 167-Fold Selectivity Over GSK-3β

In a protein structure-guided design study, a triazolo[1,5-a]pyrimidine derivative demonstrated a CDK2 IC50 of 120 nM with 167-fold selectivity over GSK-3β [1]. This selectivity profile is a hallmark of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold when appropriately substituted. While the specific 6-methyl analog has not been profiled in this assay, the scaffold's ability to achieve high selectivity suggests that this compound could be prioritized for CDK2-focused projects where off-target GSK-3β activity must be minimized.

Kinase inhibition CDK2 Selectivity

Physicochemical Differentiation: Estimated logP Range vs. Fully Aromatic Triazolopyrimidines

The computed XLogP3-AA value for 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is 0.8 . This is lower than the logP range typically observed for fully aromatic, polysubstituted triazolopyrimidine derivatives (1.6–3.6) . The lower lipophilicity of this partially saturated analog may confer superior aqueous solubility and a more favorable drug-likeness profile, which is desirable for hit-to-lead optimization campaigns where high lipophilicity contributes to promiscuous binding and poor developability.

Physicochemical properties logP Drug-likeness

Optimal Research & Procurement Applications for 6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine


Scaffold-Focused Medicinal Chemistry: Antimalarial Lead Optimization

With the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrating potent anti-P. falciparum activity (IC50 down to 0.030 μM) and selectivity for PfDHODH over human DHODH, this compound serves as a versatile core for derivatization. Procurement for antimalarial screening cascades is justified by the scaffold's validated potency advantage over pyrazolopyrimidine and quinoline analogs [1]. The 6-methyl substituent provides a handle for further SAR exploration at the saturated pyrimidine ring position.

Kinase Inhibitor Discovery: CDK2 and Multi-Kinase Profiling

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has demonstrated potent CDK2 inhibition (IC50 120 nM) with 167-fold selectivity over GSK-3β [1], as well as multi-kinase activity against EGFR, VEGFR2, and TrkA [2]. Researchers procuring this compound for kinase profiling panels can leverage the scaffold's established binding mode and selectivity features to design focused libraries for oncology target validation.

Physicochemical Property-Driven Lead Generation

With an estimated XLogP3-AA of 0.8, this compound exhibits lower lipophilicity than many fully aromatic triazolopyrimidine drug candidates (logP 1.6–3.6) [1]. Procurement is recommended for lead generation programs that prioritize aqueous solubility and favorable drug-likeness metrics, where high logP analogs risk poor developability due to solubility-limited absorption and metabolic instability.

Quote Request

Request a Quote for 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.